molecular formula C10H6BrNO2 B6239447 7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline CAS No. 77566-58-6

7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline

Cat. No.: B6239447
CAS No.: 77566-58-6
M. Wt: 252.06 g/mol
InChI Key: KVVLBMGKXQWWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2H-[1,3]dioxolo[4,5-g]quinoline (CAS 1260663-83-9) is a brominated quinoline derivative that serves as a versatile chemical intermediate in medicinal chemistry and drug discovery research. The core quinoline scaffold is recognized for its significant pharmacological potential, particularly in the development of anticancer agents . Quinoline derivatives have demonstrated the ability to inhibit cancer cell growth through multiple mechanisms, including induction of cell cycle arrest (specifically G2 or S-phase), triggering of apoptosis (evidenced by chromatin condensation and nuclear fragmentation), and interaction with cellular DNA . This compound features a [1,3]dioxolo ring fused to the quinoline structure, which can influence its electronic properties and binding affinity, alongside a reactive bromo substituent that makes it a valuable precursor for further synthetic modification via cross-coupling reactions . Researchers utilize this building block to create novel compounds for screening against various cancer cell lines, such as breast cancer (MCF-7), cervical cancer (HeLa), and bone marrow cancer (K-562) . Its structural features make it a key intermediate in the exploration of new therapeutic agents aimed at selective cytotoxicity against cancer cells. Safety Notice: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77566-58-6

Molecular Formula

C10H6BrNO2

Molecular Weight

252.06 g/mol

IUPAC Name

7-bromo-[1,3]dioxolo[4,5-g]quinoline

InChI

InChI=1S/C10H6BrNO2/c11-7-1-6-2-9-10(14-5-13-9)3-8(6)12-4-7/h1-4H,5H2

InChI Key

KVVLBMGKXQWWAP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC3=CC(=CN=C3C=C2O1)Br

Purity

95

Origin of Product

United States

Synthetic Methodologies for 7 Bromo 2h 1 2 Dioxolo 4,5 G Quinoline and Its Analogues

Classical Approaches to Quinoline (B57606) Core Synthesis

The classical methods for quinoline synthesis, many of which were developed in the late 19th century, remain fundamental in organic synthesis. These reactions typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds. While effective, these methods often necessitate harsh reaction conditions, such as high temperatures and the use of strong acids. nih.gov

Friedländer Reaction and its Adaptations

The Friedländer synthesis is a versatile and widely used method for constructing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either acids or bases. alfa-chemistry.com The classical approach often requires high temperatures, but modern adaptations have introduced a variety of catalysts to facilitate the reaction under milder conditions. nih.gov

The general mechanism proceeds through an initial aldol (B89426) condensation between the two carbonyl compounds, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org

Table 1: Overview of the Friedländer Reaction

FeatureDescription
Reactants 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group.
Product Substituted quinoline.
Catalysts Acids (e.g., H₂SO₄, p-toluenesulfonic acid, Lewis acids) or bases (e.g., NaOH, KOH). wikipedia.orgalfa-chemistry.com
Advantages Good availability of starting materials and versatility in producing polysubstituted quinolines. nih.gov
Limitations Often requires harsh reaction conditions in its classical form. nih.gov

To synthesize 7-bromo-2H- Current time information in Pasuruan, ID.nih.govdioxolo[4,5-g]quinoline via the Friedländer reaction, a plausible starting material would be 2-amino-4,5-methylenedioxy-6-bromobenzaldehyde, which could be reacted with a two-carbon synthon like acetaldehyde (B116499) or a related species.

Skraup Synthesis and Modified Protocols

The Skraup synthesis is one of the oldest methods for preparing quinolines and typically yields the parent quinoline or derivatives with simple substitution patterns. wikipedia.org The reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.org The reaction is known to be vigorous. wikipedia.org

The mechanism is complex but is understood to involve the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation lead to the quinoline product. iipseries.org

Table 2: Key Aspects of the Skraup Synthesis

FeatureDescription
Reactants Aniline, glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene, arsenic acid). wikipedia.org
Product Quinoline or substituted quinolines.
Conditions High temperature, strong acid.
Advantages Utilizes simple and inexpensive starting materials.
Limitations Can be a violent reaction and uses toxic reagents like nitrobenzene. wikipedia.orgnih.gov

For the synthesis of 7-bromo-2H- Current time information in Pasuruan, ID.nih.govdioxolo[4,5-g]quinoline, 4-bromo-6-amino-1,3-benzodioxole would be the key starting material to undergo the Skraup reaction. A patent describes a similar process for synthesizing 7-bromo-5-methoxyquinoline (B1376925) from 3,5-dibromoaniline (B181674) and glycerol. google.com

Doebner-von Miller Reaction and its Variants

The Doebner-von Miller reaction is a variation of the Skraup synthesis that allows for the preparation of 2- and/or 4-substituted quinolines. nih.gov It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. wikipedia.org This method offers more flexibility in the substitution pattern of the resulting quinoline compared to the Skraup synthesis.

The reaction mechanism is believed to proceed through the 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. acs.org

Table 3: Characteristics of the Doebner-von Miller Reaction

FeatureDescription
Reactants Aniline and an α,β-unsaturated aldehyde or ketone. wikipedia.org
Product 2- and/or 4-substituted quinolines. nih.gov
Catalysts Brønsted or Lewis acids. wikipedia.org
Advantages Provides access to a wider range of substituted quinolines than the Skraup synthesis.
Limitations Can produce mixtures of regioisomers.

To apply this to the target molecule, 4-bromo-6-amino-1,3-benzodioxole could be reacted with an appropriate α,β-unsaturated carbonyl compound.

Combes Quinoline Synthesis

The Combes quinoline synthesis produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones under acidic conditions. drugfuture.comquimicaorganica.org The reaction proceeds by forming a Schiff base intermediate from the aniline and one of the carbonyl groups of the β-diketone, followed by acid-catalyzed cyclization and dehydration. wikipedia.orgwikiwand.com

The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

Table 4: Summary of the Combes Quinoline Synthesis

FeatureDescription
Reactants Aniline and a β-diketone. drugfuture.com
Product 2,4-disubstituted quinolines. iipseries.org
Catalyst Strong acid, such as sulfuric acid. wikipedia.org
Advantages A direct method for preparing 2,4-disubstituted quinolines.
Limitations Requires specific β-diketone starting materials.

For the synthesis of an analogue of the target compound, 4-bromo-6-amino-1,3-benzodioxole could be condensed with a suitable β-diketone.

Knorr Quinoline Synthesis

The Knorr quinoline synthesis is a method for producing 2-hydroxyquinolines (quinolones). It involves the reaction of a β-ketoester with an arylamine, followed by cyclization of the resulting β-ketoanilide in the presence of a strong acid, typically sulfuric acid. drugfuture.comsynarchive.com The reaction conditions can influence the formation of isomeric 4-hydroxyquinolines. wikipedia.org

The mechanism involves the formation of an anilide from the β-ketoester and the arylamine, which then undergoes an intramolecular electrophilic aromatic substitution to form the quinolone ring. wikipedia.org

Table 5: Overview of the Knorr Quinoline Synthesis

FeatureDescription
Reactants β-ketoester and an arylamine. drugfuture.com
Product 2-hydroxyquinolines (quinolones). iipseries.org
Conditions High temperature for anilide formation, followed by strong acid for cyclization. drugfuture.com
Advantages Provides a route to 2-hydroxyquinolines.
Limitations Can lead to isomeric byproducts. wikipedia.org

To synthesize a derivative of the target molecule using this method, 4-bromo-6-amino-1,3-benzodioxole would be reacted with a β-ketoester.

Modern and Green Synthetic Strategies

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for quinoline synthesis. nih.govresearchgate.net These "green" approaches aim to reduce waste, minimize the use of hazardous solvents and reagents, and lower energy consumption. researchgate.net

Modern strategies often employ novel catalysts, such as nanocatalysts, ionic liquids, and metal-organic frameworks, to improve reaction efficiency and allow for milder reaction conditions. acs.orgnih.gov Microwave-assisted synthesis and one-pot reactions are also prominent green techniques that can significantly reduce reaction times and simplify workup procedures. nih.govnih.gov For instance, some Friedländer syntheses have been successfully carried out in water without any catalyst. organic-chemistry.org The use of greener solvents like ethanol (B145695) and water is also a key aspect of these modern approaches. researchgate.net These methodologies offer promising avenues for the efficient and environmentally conscious synthesis of complex quinoline derivatives, including 7-bromo-2H- Current time information in Pasuruan, ID.nih.govdioxolo[4,5-g]quinoline.

Multi-Component Reactions (MCRs) for Fused Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov This approach is valued for its atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of structurally diverse compounds. nih.gov For the synthesis of fused quinoline systems, MCRs provide a direct route to complex heterocyclic structures. tandfonline.cominformahealthcare.com

For instance, a one-pot, three-component reaction involving an aminopyrimidine, a cyclic 1,3-diketone, and a formyl-quinoline derivative can be used to synthesize novel dihydropyrido[2,3-d]pyrimidines fused with a quinoline moiety. acs.org Similarly, coumarin-fused quinolines have been synthesized via a bismuth triflate-catalyzed MCR of 4-hydroxycoumarin, various aldehydes, and aromatic amines. rsc.orgrsc.org These reactions highlight the power of MCRs to construct polycyclic fused systems in a single, efficient operation. rsc.orgrsc.org The Povarov reaction, another type of MCR, has also been successfully employed for assembling diverse quinoline scaffolds. nih.gov

Table 1: Examples of Multi-Component Reactions for Fused Quinoline Synthesis

Reactants Catalyst/Conditions Product Type Reference
Formyl-quinoline, aminopyrimidine, cyclic 1,3-diketone DMF, MWI, catalyst-free Dihydropyrido[2,3-d]pyrimidines acs.org
4-Hydroxycoumarin, aldehydes, aromatic amines Bismuth triflate, water, MWI Coumarin-fused dihydroquinolines rsc.orgrsc.org
4-Hydroxycoumarin, aldehydes, aromatic amines Solvent-free, conventional heating Coumarin-fused quinolines rsc.orgrsc.org

Nanocatalyst-Mediated Synthesis of Quinoline Derivatives

The use of nanocatalysts in organic synthesis represents a significant advancement, offering high efficiency, reusability, and often milder reaction conditions compared to conventional catalysts. acs.orgnih.gov Their high surface-area-to-volume ratio provides more active sites, enhancing reaction rates and yields. acs.org

Several nanocatalyst systems have been developed for quinoline synthesis. For example, superparamagnetic Fe₃O₄ nanoparticles have been used to catalyze the three-component coupling of an aldehyde, an alkyne, and an aromatic amine to produce quinoline derivatives in high yields. nih.gov Another approach utilizes silver nanoparticles immobilized on a magnetic Fe₃O₄@SiO₂ core. This heterogeneous nanocatalyst effectively promotes the synthesis of quinoline derivatives from an aldehyde, an amine, and 1,3-indanedione in an environmentally friendly water and ethanol solvent system. nanomaterchem.com The catalyst demonstrates excellent recyclability, maintaining its activity for multiple reaction cycles. nanomaterchem.com Similarly, ZnO nanoparticles have been employed in the MCR of malononitrile, substituted anilines, and aromatic aldehydes in water. nih.gov

Table 2: Nanocatalysts in Quinoline Synthesis

Nanocatalyst Reaction Type Key Features Yields Reference
Fe₃O₄@SiO₂/isoniazid/Cu(II) Friedländer Annulation Spherical, 20-30 nm, reusable 68-96% acs.org
Fe₃O₄@SiO₂-Ag Three-component coupling Heterogeneous, recyclable up to 6 times High nanomaterchem.com
Superparamagnetic Fe₃O₄-PBI Three-component coupling Nanorods (80-130 nm) 79-90% nih.gov

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, improved yields, and higher product purity. acs.orgnih.govbenthamdirect.com The technique utilizes microwave energy to directly and efficiently heat the reaction mixture.

MAOS has been successfully applied to various classical and modern quinoline syntheses. For example, the Skraup synthesis of 7-amino-8-methylquinoline from 2,6-diaminotoluene (B122827) and glycerol saw a dramatic reduction in reaction time when performed under microwave irradiation compared to conventional heating, although the yield was not improved. nih.gov The combination of MCRs and MAOS provides a rapid and efficient pathway for generating libraries of complex molecules. acs.org This synergy has been used to create diversely substituted quinoline-hybrids, such as dihydropyrido[2,3-d]pyrimidines, in a one-pot, three-component reaction under microwave irradiation, achieving reaction times of just 8-20 minutes. acs.orgacs.org Solvent-free microwave conditions have also been reported for synthesizing quinoline derivatives, further enhancing the green credentials of this method. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

Reaction Conventional Method (Time, Yield) Microwave Method (Time, Yield) Reference
Synthesis of 7-amino-8-methylquinoline 4 h, 52% 30 min, 50% nih.gov
Synthesis of N-oxide quinolines 9-11 h, 38-67% 30-40 min, 57-84% lew.ro
Synthesis of 2-acetoxyquinoline derivatives 4 h, 40-80% 15-35 min, 60-100% lew.ro

Ultrasound-Promoted Synthesis Techniques

Ultrasound irradiation has emerged as an effective and environmentally friendly method for promoting organic reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high temperatures and pressures, accelerating mass transfer and chemical reactivity. nih.gov This technique often results in shorter reaction times, higher yields, and milder conditions. nih.govrsc.org

The synthesis of quinoline derivatives has benefited from sonochemistry. For example, the condensation of isatin (B1672199) with ketones to form quinolines can be efficiently catalyzed by a basic ionic liquid in an aqueous medium under ultrasonic irradiation at room temperature. nih.gov This method offers high selectivity and avoids side reactions like aldol condensation. nih.gov Ultrasound has also been used to synthesize hybrid quinoline-imidazole compounds, where the N-alkylation step shows outstanding benefits in terms of reaction time and energy consumption. nih.govrsc.org The synthesis of quinolones and isoquinolones from the oxidation of their corresponding salts is also accelerated by ultrasound, providing good to quantitative yields with easier work-up. tandfonline.com

Solvent-Free and Aqueous Media Reactions

Green chemistry principles encourage the reduction or elimination of hazardous organic solvents. Consequently, performing reactions in solvent-free ("dry media") conditions or in benign solvents like water has gained significant traction. jocpr.comrsc.org These approaches not only reduce environmental impact but can also simplify product isolation and purification.

The synthesis of quinoline derivatives has been successfully adapted to these green conditions. A series of quinolines were synthesized from 2-aminoacetophenone (B1585202) and various ketones in the presence of caesium iodide under solvent-free thermal conditions, resulting in good yields and short reaction times. researchgate.net Another eco-friendly protocol involves the reaction of imines with styrene (B11656) under solvent- and catalyst-free conditions. jocpr.com Aqueous media have also been utilized, for instance, in the bismuth triflate-catalyzed MCR for coumarin-fused dihydroquinolines, which proceeds efficiently in water. rsc.orgrsc.org

C-H Activation Strategies in Quinoline Functionalization

Direct C-H bond activation is a powerful and atom-economical strategy for functionalizing heterocyclic compounds like quinoline. nih.govnih.gov This approach avoids the need for pre-functionalized starting materials (e.g., organohalides or organometallics), reducing the number of synthetic steps and waste generation. rsc.org Transition metal catalysis, particularly with palladium, rhodium, and copper, is central to this field. nih.govrsc.org

The regioselective functionalization of the quinoline ring at various positions (C2, C8, etc.) can be achieved by carefully selecting the metal catalyst, ligands, and directing groups. nih.govacs.org For instance, while Pd(II) acetate (B1210297) often favors C2 activation of quinoline N-oxides, Pd(II) chloride can catalyze activation at the C8 position. rsc.org This allows for the direct introduction of aryl, alkyl, and other functional groups onto the quinoline scaffold. rsc.org These methods provide access to libraries of quinoline-containing compounds that would be difficult to obtain using conventional methods. nih.gov

Specific Synthetic Routes toCurrent time information in Pasuruan, ID.researchgate.netDioxolo[4,5-g]quinoline Derivatives

While specific synthetic procedures for 7-bromo-2H- Current time information in Pasuruan, ID.researchgate.netdioxolo[4,5-g]quinoline are not extensively detailed in the literature, the synthesis of the parent Current time information in Pasuruan, ID.researchgate.netdioxolo[4,5-g]quinoline core and its derivatives can be inferred from established quinoline syntheses starting with precursors derived from 3,4-(methylenedioxy)aniline.

A general and powerful method for constructing the quinoline ring is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the synthesis of a Current time information in Pasuruan, ID.researchgate.netdioxolo[4,5-g]quinoline derivative, one could start with 6-aminopiperonal (6-amino-1,3-benzodioxole-5-carbaldehyde).

For example, the synthesis of quinoline-based phosphodiesterase 5 (PDE5) inhibitors involved the condensation of a substituted aminobenzonitrile with diethyl ethoxymethylenemalonate, followed by thermal cyclization in refluxing diphenylether to afford the oxoquinoline core. nih.gov A similar strategy could be envisioned starting from an appropriately substituted 6-aminobenzodioxole derivative to build the Current time information in Pasuruan, ID.researchgate.netdioxolo[4,5-g]quinoline skeleton. Subsequent functionalization, such as bromination, could then be performed to introduce the bromo group at the 7-position.

Another relevant synthesis is that of 4,5-dihydro-1H- Current time information in Pasuruan, ID.nih.govdithiolo[3,4-c]quinoline-1-thione derivatives, which starts from substituted dihydroquinolines. nih.gov This indicates that modifications of a pre-formed quinoline or dihydroquinoline ring system are a viable strategy for accessing complex fused structures.

Table of Compounds

Compound Name
7-bromo-2H- Current time information in Pasuruan, ID.researchgate.netdioxolo[4,5-g]quinoline
7-amino-8-methylquinoline
2,6-diaminotoluene
Glycerol
Diethyl ethoxymethylenemalonate
4-hydroxycoumarin
1,3-indanedione
Malononitrile
Isatin
2-aminoacetophenone
Styrene
3,4-(methylenedioxy)aniline
6-aminopiperonal (6-amino-1,3-benzodioxole-5-carbaldehyde)
4,5-dihydro-1H- Current time information in Pasuruan, ID.nih.govdithiolo[3,4-c]quinoline-1-thione
Quinine (B1679958)
Chloroquine (B1663885)
Mefloquine
Sildenafil
Vardenafil

Construction of the Dioxole Ring System in Conjunction with Quinoline

The formation of the researchgate.netnih.govdioxolo[4,5-g]quinoline core is a critical step that establishes the foundational structure of the target molecule. This scaffold consists of a quinoline ring fused with a methylenedioxy group across the 6- and 7-positions. The synthetic strategy typically involves two main phases: first, the synthesis of a quinoline with hydroxyl groups at the C-6 and C-7 positions, and second, the subsequent formation of the methylenedioxy bridge.

A plausible and common route to obtaining the necessary precursor, 6,7-dihydroxyquinoline, involves leveraging established quinoline syntheses starting from appropriately substituted aniline derivatives. For instance, a catechol derivative such as 3,4-dihydroxyaniline can be used as a starting material in classic named reactions like the Skraup or Doebner-von Miller synthesis to construct the quinoline ring system with the required dihydroxy functionality already in place.

Once the 6,7-dihydroxyquinoline intermediate is secured, the pivotal step is the formation of the methylenedioxy bridge. This reaction, a type of acetal (B89532) formation, involves treating the catechol moiety with a one-carbon electrophile. This cyclization is typically achieved by reacting the diol with a dihalomethane, such as dibromomethane (B42720) (CH₂Br₂) or dichloromethane (B109758) (CH₂Cl₂), in the presence of a base. The base, commonly potassium carbonate or cesium carbonate, deprotonates the hydroxyl groups, enhancing their nucleophilicity to attack the electrophilic methylene (B1212753) carbon, thereby closing the five-membered dioxole ring. Alternative reagents for this transformation include formaldehyde (B43269) or its polymer paraformaldehyde, often used under acidic conditions. While these methods are standard in organic synthesis, in nature, similar methylenedioxy bridge formations are catalyzed by cytochrome P450 enzymes. researchgate.netnih.govnih.gov

PrecursorReagentCatalyst/BaseSolventConditionsProduct
6,7-DihydroxyquinolineDibromomethane (CH₂Br₂)Potassium Carbonate (K₂CO₃)DMFHeat2H- researchgate.netnih.govDioxolo[4,5-g]quinoline
6,7-DihydroxyquinolineDichloromethane (CH₂Cl₂)Cesium Carbonate (Cs₂CO₃)AcetonitrileReflux2H- researchgate.netnih.govDioxolo[4,5-g]quinoline
6,7-DihydroxyquinolineParaformaldehydep-Toluenesulfonic acid (p-TsOH)TolueneDean-Stark, Reflux2H- researchgate.netnih.govDioxolo[4,5-g]quinoline

Bromination Strategies for Introduction of the 7-Bromo Moiety

The introduction of a bromine atom onto the researchgate.netnih.govdioxolo[4,5-g]quinoline scaffold is an electrophilic aromatic substitution reaction. The success of this step hinges on controlling the regioselectivity to ensure the bromine is introduced at the desired position. The methylenedioxy group is an electron-donating group, which activates the attached benzene (B151609) ring (the 'homocyclic' part of the quinoline) towards electrophilic attack, primarily at positions C-5 and C-8.

Common brominating agents for such transformations include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The choice of reagent and reaction conditions—such as solvent, temperature, and presence of a catalyst—can influence the outcome. For example, reactions with molecular bromine are often carried out in solvents like dichloromethane (CH₂Cl₂), chloroform, or acetic acid. The use of NBS can sometimes offer milder conditions and improved selectivity.

Achieving substitution specifically at the C-7 position of a quinoline ring is challenging and highly dependent on the directing effects of other substituents present on the ring. Studies on the bromination of variously substituted quinolines show that the reaction can be directed to multiple positions. For instance, research on 8-substituted quinolines has provided insight into how existing groups dictate the position of incoming electrophiles. nih.gov In some cases, bromination of highly activated quinoline systems can lead to polybromination, with substitution occurring at positions such as C-5 and C-7. nih.gov Therefore, achieving selective monobromination at a specific site like C-7 would likely require careful optimization of reaction conditions or a more complex, multi-step directed synthesis strategy.

SubstrateReagentSolventConditionsKey Finding/OutcomeReference
8-HydroxyquinolineBr₂ (1.5 eq)CH₃CN0 °C, 24hFormation of 5,7-dibromo and 7-bromo derivatives mdpi.com
8-MethoxyquinolineBr₂ (variable eq)CH₂Cl₂Room Temp, 17hRegioselective bromination at C-5 position mdpi.com
3,6,8-TrimethoxyquinolineBr₂--Bromination at C-5 and C-7 positions nih.gov
TetrahydroquinolinesNBS-Metal-freeEfficient construction of functionalized bromoquinolines reachemchemicals.com

Isolation and Purification Techniques for Complex Heterocycles

The synthesis of complex heterocyclic compounds like 7-bromo-2H- researchgate.netnih.govdioxolo[4,5-g]quinoline often results in a crude mixture containing the desired product alongside unreacted starting materials, reagents, and various by-products, such as positional isomers or poly-halogenated species. Therefore, robust isolation and purification techniques are essential to obtain the target compound with high purity. The two most fundamental and widely used methods for the purification of solid organic compounds are column chromatography and recrystallization. byjus.commdpi.com

Column Chromatography is a versatile technique used to separate components of a mixture based on their differential adsorption to a stationary phase. mdpi.com For the purification of quinoline derivatives, a glass column is typically packed with an adsorbent, most commonly silica (B1680970) gel or alumina. mdpi.commasterorganicchemistry.com The crude reaction mixture is loaded onto the top of the column, and a solvent or mixture of solvents (the mobile phase or eluent) is passed through the column. heteroletters.org Compounds with weaker interactions with the stationary phase travel down the column more quickly, while those with stronger interactions move more slowly, allowing for their separation into distinct fractions. The polarity of the eluent is often gradually increased (a solvent gradient) to effectively elute compounds with varying polarities. The progress of the separation is monitored by thin-layer chromatography (TLC). simsonpharma.com

Recrystallization is a powerful technique for purifying crystalline solid compounds. researchgate.net The principle relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution is allowed to cool slowly, the solubility of the target compound decreases, causing it to form pure crystals, while the impurities, being present in a smaller amount, remain dissolved in the solvent (mother liquor). The pure crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried. researchgate.net This method is highly effective for removing trace impurities and yielding a product of high crystalline purity, which is often necessary for accurate analytical characterization, such as X-ray crystallography. heteroletters.org

Derivatization and Structural Modification of 7 Bromo 2h 1 2 Dioxolo 4,5 G Quinoline Analogues

Synthesis of Substituted 1,3-Dioxolo[4,5-g]quinoline Derivatives

The creation of a library of 1,3-dioxolo[4,5-g]quinoline derivatives hinges on the ability to introduce a variety of functional groups at different positions of the core structure. These modifications can be broadly categorized into functionalization of the quinoline (B57606) core, alterations to the dioxole ring, and the specific introduction of halogenated substituents.

Functionalization at Quinoline Core Positions

The functionalization of the quinoline core is a key strategy for modulating the properties of the resulting compounds. mdpi.com Various synthetic methods have been developed to introduce substituents at different positions of the quinoline ring system. One common approach involves the cyclocondensation or cyclization of aniline (B41778) derivatives with appropriate carbonyl compounds. mdpi.com For instance, the reaction of substituted anilines with ethyl acetoacetate (B1235776) can lead to the formation of 4-hydroxyquinoline (B1666331) derivatives, which can then be further modified. nih.gov

The direct C-H functionalization of quinolines, often catalyzed by transition metals, has emerged as a powerful and atom-economical method for introducing a wide range of substituents. mdpi.com The nitrogen atom within the quinoline ring can act as a directing group, facilitating selective functionalization at positions 2 and 8. mdpi.com Furthermore, the corresponding quinoline N-oxides are often used as substrates, as the N-oxide group can also direct functionalization and be subsequently removed. mdpi.com

Modifications of the Dioxole Ring

While modifications of the quinoline core are more extensively studied, alterations to the dioxole ring also present opportunities for creating structural diversity. The stability of the methylenedioxy bridge can be a challenge for direct functionalization. However, synthetic strategies can be designed to incorporate substituted dioxole precursors during the construction of the quinoline scaffold. For example, starting with derivatives of piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) allows for the introduction of substituents onto the benzene (B151609) ring portion of the 1,3-dioxolo[4,5-g]quinoline system. mdpi.com

Introduction of Halogenated Substituents at Specific Positions

The introduction of halogen atoms at specific positions on the quinoline scaffold can significantly influence the electronic and lipophilic properties of the molecule. A metal-free protocol has been developed for the regioselective C5-H halogenation of 8-substituted quinolines using trihaloisocyanuric acid as the halogen source. researchgate.net This method has been shown to be effective for both chlorination and bromination. researchgate.net

Another approach involves the synthesis of halo-substituted precursors. For example, a new synthesis of 4-chloro-1H-triazolo[4,5-g]quinoline has been reported, which involves the reduction of 4-chloro-1H-triazolo[4,5-g]quinoline-1-oxide. semanticscholar.orgresearchgate.net This chloro-substituted derivative can then serve as a building block for further functionalization.

Development of Hybrid Molecules Incorporating the Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has gained traction as a strategy for developing compounds with enhanced or novel properties. The 1,3-dioxolo[4,5-g]quinoline scaffold has been successfully incorporated into various hybrid structures.

Quinoline-Piperonal Hybrids

A notable example of hybrid molecules is the synthesis of quinoline-piperonal hybrids. mdpi.comnih.gov These compounds are typically synthesized through a Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene (B1212753) group. mdpi.com For instance, the reaction of 6-amino-1,3-benzodioxole-5-carbaldehyde (B1331518) (derived from piperonal) with a dicarbonyl compound can yield quinoline-piperonal hybrids. mdpi.com

Other Fused and Spiro-Compounds

The versatility of the quinoline scaffold extends to the creation of more complex fused and spirocyclic systems. Spiro compounds are characterized by two rings sharing a single common atom. wikipedia.org The synthesis of spiro[indoline-3,4′-pyrido[1,2-a]quinolines] has been achieved through three-component reactions involving quinoline, dimethyl acetylenedicarboxylate, and 3-methyleneoxindoles. nih.gov

Furthermore, one-pot protocols have been developed for the synthesis of quinoline-fused dihydro/spiro-quinazolinones. nih.gov These reactions often proceed through an acid-mediated enaminone intermediate, followed by intramolecular cyclization. nih.gov The development of such multi-component reactions provides an efficient pathway to complex heterocyclic systems containing the quinoline moiety. purdue.edu

Strategies for Enhancing Molecular Complexity and Diversity

The primary route to augmenting the structural intricacy of 7-bromo-2H- Current time information in Pasuruan, ID.uni.ludioxolo[4,5-g]quinoline involves the strategic use of palladium-catalyzed cross-coupling reactions. These reactions, which have revolutionized organic synthesis, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The bromo-substituent at the 7-position of the dioxoloquinoline ring is well-suited for such transformations.

Key among these methods are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These powerful synthetic tools enable the introduction of a wide array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, thereby significantly expanding the chemical space accessible from the parent bromo-compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a fundamental strategy for the derivatization of aryl halides, including 7-bromo-substituted quinolines. researchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While direct derivatization of 7-bromo-2H- Current time information in Pasuruan, ID.uni.ludioxolo[4,5-g]quinoline via Suzuki coupling is not extensively documented in readily available literature, the successful application of this method to other bromoquinolines strongly suggests its feasibility. For instance, the coupling of various arylboronic acids with brominated quinoline systems has been shown to proceed in good yields, providing access to a range of 7-arylquinoline derivatives. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a highly effective method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, catalyzed by a combination of palladium and copper complexes. uni.lu This reaction is particularly valuable for introducing linear alkynyl moieties, which can serve as precursors for further transformations or as key structural elements in materials with interesting electronic properties. The coupling of 2-bromo-4-iodo-quinoline with alkynes has demonstrated that the quinoline ring is amenable to this type of reaction, with the more reactive iodide being displaced preferentially. amazonaws.com This indicates that the bromo-substituent at the 7-position of the dioxoloquinoline core would likely participate in Sonogashira coupling, enabling the synthesis of 7-alkynyl derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide variety of primary and secondary amines. nih.gov This is a crucial transformation for the synthesis of compounds with potential biological activity, as the introduction of amino groups can significantly influence a molecule's physicochemical properties and its interactions with biological targets. The amination of various aryl bromides with heterocyclic amines has been well-established, suggesting that 7-bromo-2H- Current time information in Pasuruan, ID.uni.ludioxolo[4,5-g]quinoline could be readily converted to its 7-amino counterparts. calpaclab.com

Detailed Research Findings

While specific research detailing the derivatization of 7-bromo-2H- Current time information in Pasuruan, ID.uni.ludioxolo[4,5-g]quinoline is not prominently available in the surveyed literature, the reactivity of analogous systems provides a strong basis for predicting successful synthetic strategies. The following table outlines potential derivatization reactions based on established methodologies for similar bromo-substituted heterocyclic compounds.

Reaction Type Reactants Potential Product Catalyst/Reagents
Suzuki-Miyaura Coupling7-bromo-2H- Current time information in Pasuruan, ID.uni.ludioxolo[4,5-g]quinoline, Phenylboronic acid7-phenyl-2H- Current time information in Pasuruan, ID.uni.ludioxolo[4,5-g]quinolinePd(PPh₃)₄, Na₂CO₃
Sonogashira Coupling7-bromo-2H- Current time information in Pasuruan, ID.uni.ludioxolo[4,5-g]quinoline, Phenylacetylene7-(Phenylethynyl)-2H- Current time information in Pasuruan, ID.uni.ludioxolo[4,5-g]quinolinePdCl₂(PPh₃)₂, CuI, Et₃N
Buchwald-Hartwig Amination7-bromo-2H- Current time information in Pasuruan, ID.uni.ludioxolo[4,5-g]quinoline, Morpholine7-(Morpholin-4-yl)-2H- Current time information in Pasuruan, ID.uni.ludioxolo[4,5-g]quinolinePd₂(dba)₃, BINAP, NaOtBu

These predicted reactions highlight the potential for significant structural diversification of the 7-bromo-2H- Current time information in Pasuruan, ID.uni.ludioxolo[4,5-g]quinoline scaffold, leading to a wide range of novel derivatives with potentially interesting chemical and physical properties.

Investigation of Biological Activity Profiles of 7 Bromo 2h 1 2 Dioxolo 4,5 G Quinoline and Its Analogues Preclinical Focus

Anticancer Research Pathways

Quinoline (B57606) derivatives are recognized for their potential in developing novel anticancer agents. arabjchem.org They can influence tumor growth through various mechanisms, such as inducing apoptosis, inhibiting cell migration and angiogenesis, and arresting the cell cycle. arabjchem.org The anticancer potential of these compounds has been demonstrated across several cancer cell lines, including those from breast, colon, and lung cancers. arabjchem.org

In vitro Cytotoxicity Evaluations on Cancer Cell Lines (e.g., MCF-7, DLD-1, HCT-116, HeLa)

The cytotoxic effects of quinoline and its analogues have been evaluated against a panel of human cancer cell lines. For instance, certain isoquinoline (B145761) derivatives have shown significant growth inhibition in breast cancer (MCF-7), bone marrow cancer (K-562), and human cervical cancer (HeLa) cell lines. nih.gov One notable derivative, 9-Fluoro-6-(6-fluoro-1H-indol-1-yl)- Current time information in Pasuruan, ID.nih.govdioxolo[4,5-g]indolo[2,1-a]isoquinoline, induced approximately 95% growth inhibition in MCF-7 cells. nih.gov Another study highlighted that 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid produced an 82.9% reduction in the cellular growth of MCF-7 cells. nih.gov

Newly synthesized quinazoline (B50416) Schiff bases also demonstrated noteworthy antiproliferative effects against the MCF-7 human breast cancer cell line. nih.gov Specifically, compounds 1 and 2 exhibited IC₅₀ values of 6.246 x 10⁻⁶ mol/L and 5.910 x 10⁻⁶ mol/L, respectively, after 72 hours of treatment. nih.gov Furthermore, conjugates of 5,11-dimethyl-5H-indolo[2,3-b]quinoline were tested for their cytotoxic activity, with some showing efficacy against pancreatic (BxPC-3, AsPC-1), breast (MCF-7), and cervical (HeLa) cancer cell lines. mdpi.com

Table 1: In vitro Cytotoxicity of Quinoline Analogues on Various Cancer Cell Lines

Compound/DerivativeCancer Cell Line(s)Observed EffectReference
9-Fluoro-6-(6-fluoro-1H-indol-1-yl)- Current time information in Pasuruan, ID.nih.govdioxolo[4,5-g]indolo[2,1-a]isoquinolineMCF-7~95% growth inhibition nih.gov
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-782.9% reduction in cellular growth nih.gov
Quinazoline Schiff base 1MCF-7IC₅₀: 6.246 x 10⁻⁶ mol/L (72h) nih.gov
Quinazoline Schiff base 2MCF-7IC₅₀: 5.910 x 10⁻⁶ mol/L (72h) nih.gov
Indolo[2,3-b]quinoline conjugate 2AsPC-1, BxPC-3IC₅₀: 336.5 nM and 347.5 nM mdpi.com

Mechanistic Studies of Anti-Proliferative Effects (e.g., induction of apoptosis, cell cycle arrest, DNA interaction)

The anti-proliferative activity of quinoline derivatives is often attributed to their ability to induce apoptosis and cause cell cycle arrest. nih.gov Flow cytometry analysis of MCF-7 cells treated with potent quinolone and quinoline derivatives revealed their potential to inhibit breast cancer cell growth. nih.gov These compounds were found to induce promising cell apoptosis, particularly during the S phase of the cell cycle, through DNA intercalation. nih.gov

Further studies on quinazoline Schiff bases showed that they induced morphological features of apoptosis in treated MCF-7 cells. nih.gov However, cell cycle analysis indicated that these specific compounds did not cause S and M phase arrest after 24 hours of treatment. nih.gov In another investigation, a novel indole (B1671886) ethyl isothiocyanate analog, NB7M, was found to be cytotoxic to central nervous system cancer cells and neuroblastoma by activating pro-apoptotic signaling and promoting caspase activation. nih.gov This compound also demonstrated the ability to regulate cell cycle progression, causing S phase arrest in SMS-KCNR cells and G1 arrest in SH-SY5Y cells. nih.gov

Enzyme Inhibition Studies (e.g., EGFR, FAK, Topoisomerase I, xanthine (B1682287) oxidase, matrix metalloproteinases)

Quinoline derivatives have been explored as inhibitors of various enzymes implicated in cancer progression. Their mechanisms of action include the inhibition of topoisomerase I and II, which are crucial for DNA replication and repair in cancer cells. globalresearchonline.net Some derivatives, such as DACA and its thieno and indeno analogues, act as mixed topoisomerase I/II inhibitors and have shown greater cytotoxicity than DACA alone. globalresearchonline.net

Additionally, certain thiazolo[5,4-b]quinoline derivatives, which are structurally related to the topoisomerase II inhibitor m-Amsacrine, have demonstrated cytotoxic activity in tumoral cells. globalresearchonline.net Computational studies on indolo[2,3-b]quinoline conjugates predicted strong binding to the topoisomerase II–DNA complex, suggesting this as a potential mechanism of action. mdpi.com

Modulation of Cellular Pathways (e.g., angiogenesis, cell migration)

Angiogenesis, the formation of new blood vessels, and cell migration are critical processes in tumor growth and metastasis. biorxiv.org Quinoline derivatives have been shown to modulate these pathways. arabjchem.org Oligomeric procyanidins, for example, have been found to inhibit cell migration and modulate the expression of genes associated with endothelial cell migration and proliferation. nih.gov These compounds induced a less migratory phenotype in human endothelial cells. nih.gov

Galectin-8, a protein involved in cell-cell and cell-matrix interactions, has been identified as a pro-angiogenic factor. conicet.gov.ar It plays a role in capillary-tube formation and endothelial cell migration. conicet.gov.ar The modulation of such pathways is a key area of interest in the development of novel anti-inflammatory and cardiovascular drugs, with potential applications in oncology. nih.gov

Antimicrobial and Anti-Infective Research

The quinoline core is a fundamental component of many antibacterial agents. nih.gov These compounds are known to be effective against a range of bacteria, including multidrug-resistant strains. nih.gov

Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

Quinoline derivatives have demonstrated significant antibacterial activity. For instance, certain quinoline-2-one derivatives have shown potent action against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One compound, in particular, exhibited a Minimum Inhibitory Concentration (MIC) of 0.75 μg/mL against MRSA. nih.gov

In the fight against tuberculosis, caused by Mycobacterium tuberculosis, quinoline derivatives have emerged as promising candidates. nih.govnih.gov A study on new quinoline derivatives coupled with a camphor (B46023) nucleus found that one compound, 3e , was highly active against both sensitive and resistant strains of M. tuberculosis, with a MIC of 9.5 μM. benthamdirect.com Another study on quinolone derivatives identified compounds with MIC values in the range of 1.2–3 μg/mL against the M. tuberculosis H37Rv strain and also showed excellent activity against a multidrug-resistant TB strain. rsc.org The mechanism of action for some quinolones involves the inhibition of DNA gyrase in Gram-negative bacteria like Escherichia coli and topoisomerase IV in Gram-positive bacteria such as Staphylococcus aureus. nih.gov

Table 2: Antimicrobial Activity of Quinoline Analogues

Compound/Derivative Target Microorganism(s) Activity/MIC Reference
Quinoline-2-one derivative 6c Methicillin-resistant Staphylococcus aureus (MRSA) 0.75 μg/mL nih.gov
Quinoline derivative 3e Mycobacterium tuberculosis (sensitive and resistant strains) 9.5 μM benthamdirect.com
Quinolone derivatives 6b6, 6b12, 6b21 Mycobacterium tuberculosis H37Rv 1.2–3 μg/mL rsc.org
Quinolone derivative 6b21 Multidrug-resistant M. tuberculosis 0.9 μg/mL rsc.org

Antifungal and Antiparasitic Properties

Bromoquinol has demonstrated significant broad-spectrum antifungal activity. tau.ac.ilnih.gov Studies have identified it as a potent inhibitor of fungal growth, particularly against the pathogenic mold Aspergillus fumigatus. tau.ac.ilnih.gov The mechanism of its antifungal action is linked to the disruption of fungal iron utilization, a pathway not conserved in humans, making it a promising candidate for targeted therapy. tau.ac.il The antifungal potency of bromoquinol is enhanced under conditions of iron starvation, which are often present during in vivo growth of the fungus. tau.ac.ilnih.gov Its activity is diminished in the presence of exogenous iron. tau.ac.il

In preclinical models, bromoquinol significantly reduced the mortality rates of Galleria mellonella infected with A. fumigatus. tau.ac.ilnih.gov However, it was found to be ineffective in a murine model of the same infection. tau.ac.ilnih.gov Further research into related pyrrolo[1,2-a]quinoline (B3350903) derivatives has also shown inhibitory potential against Candida albicans. mdpi.comnih.gov

Table 1: Antifungal Activity of Bromoquinol and its Analogues

Compound/Analogue Target Organism Key Findings Reference
Bromoquinol Aspergillus fumigatus Potent, broad-spectrum antifungal activity; action blocked by exogenous iron. tau.ac.il tau.ac.il
Bromoquinol Galleria mellonella (infected with A. fumigatus) Significantly reduced mortality rates. nih.gov nih.gov
Pyrrolo[1,2-a]quinoline derivatives Candida albicans Showed inhibitory potential. mdpi.comnih.gov mdpi.comnih.gov
Bromoquinol Murine model (infected with A. fumigatus) Ineffective in this model. tau.ac.ilnih.gov tau.ac.ilnih.gov

Antiviral Potency (e.g., HIV)

The quinoline core is a recognized pharmacophore in the development of antiviral agents. mdpi.com While direct studies on the anti-HIV activity of 7-bromo-2H- tau.ac.iluni.ludioxolo[4,5-g]quinoline are not extensively detailed in the provided results, the broader class of quinoline analogues has been a subject of interest in antiviral research. mdpi.comnih.gov For instance, certain flavonoid compounds, which share some structural similarities with quinoline derivatives, have shown potent anti-HIV-1 activity by inhibiting the reverse transcriptase enzyme, particularly in the early stages of infection. nih.gov This suggests a potential, yet unexplored, avenue for the antiviral applications of bromoquinol and its analogues.

Inhibition of Microbial Enzymes (e.g., dihydropteroate (B1496061) synthase)

The search results indicate that a screening of a diverse chemical library, which led to the identification of bromoquinol, was based on finding compounds that inhibit fungus-specific metabolic pathways. tau.ac.il One such compound's activity was nullified by the addition of para-aminobenzoic acid (PABA), a key component in the folic acid synthesis pathway where dihydropteroate synthase is a crucial enzyme. tau.ac.il This suggests that bromoquinol or its analogues may have inhibitory effects on microbial enzymes like dihydropteroate synthase, although direct evidence for this specific enzyme is not explicitly stated.

Other Noteworthy Pharmacological Explorations

Beyond its antimicrobial properties, the 7-bromo-2H- tau.ac.iluni.ludioxolo[4,5-g]quinoline scaffold and its analogues have been investigated for other pharmacological activities.

Quinoline derivatives have been evaluated for their anti-inflammatory properties. nih.gov Some quinoline-4-carboxylic and quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory effects in in vitro models using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages. nih.gov These effects were comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without showing associated cytotoxicity in the inflamed macrophages. nih.gov

The antioxidant potential of quinoline derivatives has been a subject of investigation. nih.gov However, in one study, a range of tested quinoline derivatives did not exhibit significant DPPH radical scavenging capacities when compared to ascorbic acid. nih.gov In contrast, some synthesized methylated and acetylated derivatives of natural bromophenols have shown the ability to ameliorate H₂O₂-induced oxidative damage and reactive oxygen species (ROS) generation in HaCaT keratinocytes. nih.gov These bromophenol derivatives demonstrated antioxidant effects by increasing the expression of TrxR1 and HO-1. nih.gov

Table 2: Antioxidant Activity of Related Compounds

Compound Class Model Key Findings Reference
Quinoline derivatives DPPH radical scavenging assay Lacked significant antioxidative capacities compared to ascorbic acid. nih.gov nih.gov
Methylated and acetylated bromophenol derivatives H₂O₂-induced oxidative damage in HaCaT keratinocytes Ameliorated oxidative damage and ROS generation; increased TrxR1 and HO-1 expression. nih.gov nih.gov

Derivatives of 7-bromoquinoline (B152726) have been synthesized and evaluated for their potential as cholinesterase inhibitors, which are relevant for neurodegenerative diseases like Alzheimer's. nih.gov Specifically, novel 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives, created from 7-bromoquinoline intermediates, have shown inhibitory activity against cholinesterase in the micromolar range. nih.gov

Preclinical In vivo Studies (Methodological Considerations)

Preclinical in vivo studies for 7-bromo-2H- Current time information in Pasuruan, ID.nih.govdioxolo[4,5-g]quinoline and its analogues are designed to assess their biological effects in a living organism. These studies are fundamental for establishing a preliminary understanding of a compound's potential efficacy and its mechanism of action. Methodological rigor in this phase is crucial for the generation of reliable and translatable data.

The choice of an appropriate animal model is a cornerstone of preclinical research, as it significantly influences the relevance and predictive value of the study outcomes. The selection process for investigating the biological activity of 7-bromo-2H- Current time information in Pasuruan, ID.nih.govdioxolo[4,5-g]quinoline and its analogues is guided by the specific therapeutic area of interest, which for many quinoline derivatives includes oncology. arabjchem.orgglobalresearchonline.net

In the context of anticancer research, a variety of animal models can be employed. A widely used approach is the xenograft model , where human cancer cells are implanted into immunodeficient mice, such as athymic nude mice (BALB/c-nu/nu). nih.gov These models allow for the evaluation of a compound's effect on human tumors in a living system. For instance, a study on the quinoline derivative 91b1 utilized a nude mouse xenograft model to assess its anticancer activity. nih.gov In such studies, human esophageal squamous cell carcinoma cells (like KYSE150) are implanted subcutaneously, and once tumors are established, the test compound is administered. nih.gov

Another important consideration is the use of syngeneic models , where cancer cells from the same genetic background as the immunocompetent mouse strain are used. These models are particularly valuable for studying the interplay between the compound, the tumor, and the immune system.

For quinoline derivatives that are investigated as topoisomerase inhibitors, specific animal models are utilized to evaluate their efficacy. nih.govnih.gov Rodent models, including mice, are frequently used; however, it is noted that mice can tolerate significantly higher systemic exposure to some topoisomerase inhibitors compared to humans, which can lead to an overestimation of potential clinical activity. nih.gov Therefore, human tumor xenografts in mice are considered highly predictive of clinical cancer responses when the drug is administered at doses that achieve similar systemic exposures in both species. nih.gov

The selection of the animal model also depends on the specific type of cancer being targeted. For example, to evaluate the efficacy of quinoline derivatives against prostate cancer, human prostatic cancer cell lines like PC-3 are used to establish xenografts. Similarly, for breast cancer research, cell lines such as MCF-7 are employed. nih.gov

The following table provides examples of animal models used in the preclinical assessment of quinoline analogues for anticancer activity.

Animal Model Cancer Type Cell Line Purpose of Model Selection
Athymic Nude Mice (BALB/c-nu/nu)Esophageal Squamous Cell CarcinomaKYSE150To evaluate the in vivo anticancer effect of a quinoline derivative on human tumor xenografts. nih.gov
Swiss Albino MiceEhrlich Ascites CarcinomaEAC cellsTo assess the antitumor activity of indolo[2,3-b]quinoline analogues in a solid tumor model. mdpi.com
Nude MiceNon-Small Cell Lung CancerNCI-H1975To compare the pharmacokinetic and pharmacodynamic profiles of antibody-drug conjugates with a topoisomerase inhibitor payload. aacrjournals.org
Female Albino Swiss MiceSolid TumorEhrlich Ascites CarcinomaTo evaluate the curative effect of neocryptolepine (B1663133) analogs on solid tumors. mdpi.com

It is important to note that while these models are invaluable, they have limitations. The physiological differences between rodents and humans can affect the pharmacokinetics and toxicology of the compounds. nih.gov Therefore, data from these models must be carefully interpreted in the context of their translational relevance to human disease.

Pharmacodynamic (PD) evaluation in preclinical in vivo studies aims to understand the biochemical and physiological effects of 7-bromo-2H- Current time information in Pasuruan, ID.nih.govdioxolo[4,5-g]quinoline and its analogues on the body. This involves measuring the drug's effect on its intended target and the subsequent downstream biological responses.

A primary method for PD evaluation in anticancer studies is the monitoring of tumor growth inhibition . This is typically done by measuring the tumor volume in xenograft models at regular intervals throughout the study. nih.govmdpi.com The percentage of tumor growth inhibition is a key parameter to quantify the compound's activity.

Beyond tumor size, PD studies often delve into the molecular mechanisms of action. For quinoline derivatives that act as tubulin polymerization inhibitors, for example, a pharmacodynamic marker could be the analysis of cell cycle arrest. nih.gov This can be assessed by taking tumor samples at the end of the study and analyzing the cell cycle distribution of the tumor cells using techniques like flow cytometry. An increase in the percentage of cells in the G2/M phase would indicate that the compound is interfering with mitosis. nih.gov

Another critical aspect of pharmacodynamic evaluation is the assessment of apoptosis , or programmed cell death, within the tumor tissue. This can be measured through various techniques, including the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, a hallmark of apoptosis. Immunohistochemical staining for key apoptosis-related proteins, such as cleaved caspase-3, is also a common method.

For compounds that target specific signaling pathways, pharmacodynamic assessments can include measuring the levels of key proteins or their phosphorylation status in tumor tissues. For instance, if a quinoline analogue is hypothesized to inhibit a particular kinase, Western blotting or ELISA can be used to measure the phosphorylation of that kinase's downstream targets. In the case of the quinoline derivative 91b1, its pharmacodynamic effect was evaluated by measuring the downregulation of Lumican mRNA expression in tumor tissues. nih.gov

The following table summarizes common pharmacodynamic endpoints and the methodologies used to assess them in preclinical in vivo studies of quinoline analogues.

Pharmacodynamic Endpoint Methodology Biological System/Sample Information Gained
Tumor Growth InhibitionCaliper measurement of tumor dimensionsTumor-bearing animalsAssessment of overall antitumor activity. nih.gov
Cell Cycle ArrestFlow cytometryTumor tissueElucidation of the compound's effect on cell division. nih.gov
Apoptosis InductionTUNEL assay, Immunohistochemistry (e.g., for cleaved caspase-3)Tumor tissueDetermination of the compound's ability to induce cancer cell death.
Target ModulationWestern Blot, ELISA, qRT-PCRTumor tissue, bloodConfirmation of target engagement and mechanism of action. nih.gov
Anti-angiogenic effectsImmunohistochemistry (e.g., for CD31)Tumor tissueEvaluation of the compound's ability to inhibit the formation of new blood vessels.

The integration of pharmacokinetic data with pharmacodynamic measurements is crucial for establishing a PK/PD relationship. This relationship helps in understanding the exposure levels required to achieve a certain level of biological effect, which is vital information for the design of future clinical trials. For example, studies on quinoline-4-carboxamide derivatives in a P. berghei mouse model correlated the pharmacokinetic profile with the reduction in parasitemia. nih.govacs.org

Structure Activity Relationship Sar Elucidation for Biological Activities

Impact of Bromine Substitution at Position 7 on Bioactivity

The introduction of a bromine atom at the 7-position of the quinoline (B57606) ring is a critical modification that significantly influences the compound's electronic and steric properties, thereby modulating its biological activity. Halogen atoms, particularly bromine, are known to enhance the bioactivity of heterocyclic compounds through several mechanisms.

Recent studies have highlighted that bromoquinolines are key precursors in the synthesis of multifunctional quinoline derivatives. nih.gov The bromine atom is an effective leaving group and can be replaced by various functional groups, allowing for the creation of diverse analogs. nih.govresearchgate.net Specifically, the presence of a bromo group on the quinoline scaffold has been shown to be important for creating derivatives with anticancer properties. nih.gov For instance, studies on other bromo-substituted quinolines have demonstrated that the position and nature of the halogen substituent can drastically alter antimycobacterial activity. In one study, 6-bromo quinoline derivatives showed good antitubercular activity, which was often superior to their 6-chloro and 6-fluoro counterparts. nih.gov

The bromine atom at C7 in 7-bromo-2H- Current time information in Pasuruan, ID.tandfonline.comdioxolo[4,5-g]quinoline can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can enhance binding affinity and specificity. Furthermore, its electron-withdrawing nature can modify the electron density of the quinoline ring system, affecting its reactivity and interaction with target enzymes or receptors. nih.gov The lipophilicity of the molecule is also increased by the bromine atom, which can improve its ability to cross cell membranes.

Influence of the Dioxole Ring on Pharmacological Profiles

The Current time information in Pasuruan, ID.tandfonline.comdioxolo (or methylenedioxy) ring fused to the 'g' face of the quinoline core at positions 5 and 6 is another defining feature of 7-bromo-2H- Current time information in Pasuruan, ID.tandfonline.comdioxolo[4,5-g]quinoline. This five-membered heterocyclic ring imparts significant conformational rigidity to the molecule, holding the quinoline system in a planar orientation. This planarity is often a prerequisite for effective intercalation with DNA or for fitting into the flat, aromatic-binding regions of enzyme active sites.

Effects of Substituent Variations on Quinoline Core Activity

The quinoline nucleus is a versatile scaffold that allows for extensive chemical modification to optimize biological activity. ijresm.com The activity of quinoline derivatives is highly dependent on the nature and position of substituents on the core ring system. rsc.org

Structure-activity relationship studies on various quinoline analogs have provided valuable insights:

Position of Substitution: The location of a substituent is critical. For example, in a series of quinoline-imidazole hybrids, an electron-donating methoxy (B1213986) group at the C2 position enhanced antimalarial activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org

Nature of Substituent: The electronic properties of the substituent play a major role. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, nitro, bromo) can have opposing effects on the bioactivity depending on the specific biological target. rsc.orgnih.govrsc.org For instance, the introduction of a nitro group can activate a neighboring bromo group for nucleophilic substitution, facilitating the synthesis of new derivatives with potent apoptotic effects. nih.gov

Bulk and Lipophilicity: The size and lipophilicity of the substituent also affect activity. In a study of antimycobacterial quinolines, increasing the length of an alkoxy chain (from methyl to n-propyl and n-butyl) attached to a 6-bromo quinoline core led to increased activity. nih.gov

The following table summarizes the effects of different substituents on the biological activity of various quinoline derivatives, as reported in the literature.

Compound Class Substituent & Position Effect on Bioactivity Reference
Quinoline-imidazole hybrids2-OCH₃Enhanced antimalarial activity rsc.org
Quinoline-imidazole hybrids2-ClLoss of antimalarial activity rsc.org
6-Bromo-quinolines4-alkoxy (n-propyl, n-butyl)Increased antitubercular activity nih.gov
6-Chloro-quinolines4-alkoxy (n-propyl)Increased antitubercular activity nih.gov
5-Nitro-6-bromo-quinolines6-piperazinyl/morpholinylStrong antiproliferative effects nih.gov
QuinolinesChloro-substituentEnhanced antileishmanial activity rsc.org

Conformational and Steric Requirements for Target Interactions

The three-dimensional structure of a molecule is paramount for its interaction with a biological target. For 7-bromo-2H- Current time information in Pasuruan, ID.tandfonline.comdioxolo[4,5-g]quinoline, the fusion of the dioxole ring enforces a high degree of planarity across a significant portion of the molecule. This planarity is a key conformational feature. Such flat, aromatic structures are known to interact with biological targets through mechanisms like DNA intercalation or by fitting into planar binding pockets of enzymes.

Steric factors, which relate to the size and shape of the molecule and its substituents, also play a crucial role. The bromine atom at position 7, while adding to the lipophilicity, also introduces steric bulk. The size of this substituent can either be beneficial, by promoting a tighter fit in a binding pocket, or detrimental, by causing steric clashes that prevent optimal binding.

Computational modeling and QSAR (Quantitative Structure-Activity Relationship) studies on other quinoline derivatives often highlight the importance of specific steric and electronic fields around the molecule for activity. mdpi.com For instance, CoMFA (Comparative Molecular Field Analysis) studies can generate contour maps that indicate regions where bulky groups or electropositive/negative groups would enhance or diminish biological activity. mdpi.com The specific conformational and steric requirements for 7-bromo-2H- Current time information in Pasuruan, ID.tandfonline.comdioxolo[4,5-g]quinoline would ultimately depend on the specific topology of its biological target's binding site.

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the structural components of 7-bromo-2H- Current time information in Pasuruan, ID.tandfonline.comdioxolo[4,5-g]quinoline and SAR data from related compounds, several key pharmacophoric features can be identified.

Pharmacophore models for various quinoline derivatives have been developed and often include features such as: tandfonline.comnih.govnih.gov

Aromatic Rings: The quinoline ring system itself serves as a crucial aromatic feature, capable of engaging in π-π stacking and hydrophobic interactions. nih.gov

Hydrogen Bond Acceptors: The nitrogen atom in the quinoline ring and the two oxygen atoms in the dioxole ring are potential hydrogen bond acceptors. nih.gov These are critical for anchoring the molecule within a binding site.

Halogen Bond Donor: The bromine atom at position 7 can act as a halogen bond donor, a specific and directional interaction that is increasingly recognized in drug design. nih.gov

A hypothetical pharmacophore model for 7-bromo-2H- Current time information in Pasuruan, ID.tandfonline.comdioxolo[4,5-g]quinoline would likely include the planar aromatic system, one or more hydrogen bond acceptor sites from the oxygen and nitrogen atoms, and a halogen-bonding/hydrophobic feature represented by the bromine atom. The precise arrangement and relative importance of these features would define its activity against a specific biological target. tandfonline.comnih.gov

Future Directions and Research Opportunities

Rational Design of Next-Generation Analogues

The rational design of next-generation analogues of 7-bromo-2H- nih.govacs.orgdioxolo[4,5-g]quinoline can be guided by established principles of medicinal chemistry and structure-activity relationship (SAR) studies on related quinoline (B57606) derivatives. The existing scaffold offers several positions for chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

Key strategies for analogue design include:

Modification of the Bromine Substituent: The bromine atom at the 7-position is a key feature. It can be replaced with other halogens (e.g., chlorine, fluorine) to modulate lipophilicity and electronic properties, which can influence target binding and metabolic stability. manchester.ac.ukresearchgate.net Furthermore, the bromine atom can serve as a handle for cross-coupling reactions to introduce a variety of functional groups, such as aryl, alkyl, or amino groups, thereby expanding the chemical space and potentially enhancing biological activity.

Substitution on the Quinoline Core: The quinoline ring itself has several positions amenable to substitution. For instance, modifications at the 2- and 4-positions have been shown to be critical for the biological activity of many quinoline-based drugs. pharmacy180.com Introducing small alkyl or aryl groups, or hydrogen bond donors/acceptors, could lead to enhanced interactions with target proteins. orientjchem.org

A systematic SAR study, as demonstrated with other bromo-substituted quinolines, would be crucial to understand the impact of these modifications on biological activity. benthamdirect.comresearchgate.net For example, studies on other 8-substituted quinolines have shown that the nature and position of substituents significantly influence their anticancer potential. benthamdirect.comresearchgate.net

Exploration of Novel Biological Targets and Mechanisms

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral effects. zenodo.org While the specific biological targets of 7-bromo-2H- nih.govacs.orgdioxolo[4,5-g]quinoline are yet to be elucidated, the structural motifs present suggest several promising avenues for investigation.

Potential biological targets and mechanisms to explore include:

Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of topoisomerase I and II, and modulation of multidrug resistance proteins (MRP). benthamdirect.comresearchgate.netnih.gov Given that bromo-substituted quinolines have shown significant antiproliferative effects, it would be valuable to screen 7-bromo-2H- nih.govacs.orgdioxolo[4,5-g]quinoline and its analogues against a panel of cancer cell lines. benthamdirect.comresearchgate.net

Antimalarial Activity: The quinoline scaffold is central to several antimalarial drugs, such as chloroquine (B1663885) and quinine (B1679958). benthamscience.com The mechanism often involves interference with heme detoxification in the malaria parasite. researchgate.netbenthamscience.com Investigating the potential of 7-bromo-2H- nih.govacs.orgdioxolo[4,5-g]quinoline to inhibit parasite growth would be a logical step.

Enzyme Inhibition: The rigid, heterocyclic structure of the compound makes it a candidate for targeting enzyme active sites. Kinases, which play a crucial role in cell signaling and are often dysregulated in diseases like cancer, are a particularly interesting target class for quinoline derivatives. orientjchem.org

Receptor Modulation: Depending on the introduced functional groups, analogues could be designed to interact with specific receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors.

High-throughput screening and target-based assays will be instrumental in identifying the primary biological targets and understanding the mechanism of action of this compound and its future analogues.

Advancements in Sustainable Synthesis for Scale-Up

The development of efficient and environmentally friendly synthetic routes is crucial for the future viability of any new chemical entity. Traditional methods for quinoline synthesis often involve harsh reaction conditions, toxic reagents, and low yields. acs.orgtandfonline.comresearchgate.net Modern synthetic chemistry offers several "green" alternatives that could be applied to the synthesis of 7-bromo-2H- nih.govacs.orgdioxolo[4,5-g]quinoline.

Sustainable synthetic approaches to consider include:

Catalytic Methods: The use of transition metal catalysts (e.g., palladium, copper, iron) can facilitate key bond-forming reactions under milder conditions and with higher atom economy. nih.gov For the synthesis of the quinoline core, methods like the Friedländer annulation can be made more sustainable by using eco-friendly catalysts. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often with the use of greener solvents like water or ethanol (B145695). tandfonline.comresearchgate.net This technique has been successfully applied to the synthesis of various quinoline derivatives. tandfonline.com

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, reducing the number of synthetic steps, solvent waste, and purification efforts. tandfonline.comnih.gov Designing an MCR strategy for 7-bromo-2H- nih.govacs.orgdioxolo[4,5-g]quinoline would be a significant advancement.

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or ionic liquids is a key principle of green chemistry. acs.orgnih.gov

The table below summarizes some green synthetic methods applicable to quinoline synthesis.

Synthetic MethodCatalyst/ConditionsAdvantages
Friedländer SynthesisEco-friendly catalystsMilder conditions, higher yields
Microwave-Assisted SynthesisMicrowave irradiation, green solventsReduced reaction times, improved yields
Multicomponent ReactionsOne-pot synthesisFewer steps, less waste
Metal-Free ReactionsIonic liquids, acid/base catalystsAvoids toxic metals, recyclable media

By focusing on these sustainable methodologies, the synthesis of 7-bromo-2H- nih.govacs.orgdioxolo[4,5-g]quinoline can be made more efficient, cost-effective, and environmentally responsible, which is essential for potential large-scale production.

Integration of Advanced Computational Methods in Drug Discovery Pipelines

Computational methods are indispensable tools in modern drug discovery, enabling the rapid screening of virtual libraries, prediction of drug-like properties, and optimization of lead compounds. nih.gov The integration of these methods into the research pipeline for 7-bromo-2H- nih.govacs.orgdioxolo[4,5-g]quinoline can significantly accelerate its development.

Key computational approaches include:

Molecular Docking and Virtual Screening: Once a biological target is identified, molecular docking can be used to predict the binding mode and affinity of 7-bromo-2H- nih.govacs.orgdioxolo[4,5-g]quinoline and its virtual analogues. nih.govamazonaws.com This allows for the prioritization of compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of analogues with their biological activity. nih.gov This provides valuable insights for designing more potent compounds.

Pharmacophore Modeling: This technique can be used to identify the essential three-dimensional arrangement of functional groups required for biological activity. The resulting pharmacophore model can then be used to screen large compound databases for new potential hits. nih.gov

ADMET Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to identify and address potential liabilities early in the drug discovery process. nih.gov

The table below outlines the application of various computational methods in the drug discovery pipeline.

Computational MethodApplication
Molecular DockingPredicts binding mode and affinity of ligands to a target.
Virtual ScreeningScreens large libraries of compounds against a biological target.
3D-QSARCorrelates 3D structural features with biological activity.
Pharmacophore ModelingIdentifies essential features for biological activity.
ADMET PredictionPredicts pharmacokinetic and toxicity properties.

By leveraging these computational tools, researchers can make more informed decisions, reduce the number of required experiments, and ultimately streamline the path from initial hit to a potential drug candidate. orientjchem.orgmdpi.com

Q & A

Q. What are the optimal reaction conditions for synthesizing 7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline?

Synthesis of this compound requires precise control of temperature (typically 60–80°C) and pH (neutral to slightly acidic conditions) to minimize degradation and side reactions. Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress and intermediate purity .

Q. How can the structural identity of this compound be confirmed?

Structural confirmation relies on spectroscopic methods:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, with characteristic signals for bromine and dioxolane groups.
  • ESI-MS : Validates molecular weight ([M + H]+ expected at m/z 280.98 for C₁₀H₆BrNO₂).
  • TLC/HPLC : Ensures purity (>98%) and absence of byproducts .

Q. What solvents and storage conditions are recommended for this compound?

The compound is soluble in dimethyl sulfoxide (DMSO) and dichloromethane (DCM). Store at room temperature (RT) in a desiccator to prevent hydrolysis of the dioxolane ring. Avoid prolonged exposure to light due to bromine’s photolability .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine vs. methoxy groups) influence reactivity in cross-coupling reactions?

Bromine at the 7-position enhances electrophilicity for Suzuki-Miyaura coupling, while methoxy groups (e.g., at 4,5-dioxolane positions) can sterically hinder reactions. Comparative studies with analogues (e.g., 8-chloro derivatives) show bromine’s superior leaving-group ability in nucleophilic substitutions .

Q. What strategies mitigate side reactions during functionalization of the quinoline core?

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive hydroxyl or carboxyl groups.
  • Catalytic systems : Pd(PPh₃)₄ with ligand additives (e.g., XPhos) improves selectivity in Buchwald-Hartwig aminations.
  • Low-temperature quenching : Prevents decomposition of labile intermediates like bromomethyl derivatives .

Q. How can contradictory data on reaction yields between synthetic routes be resolved?

Discrepancies often arise from impurity profiles or unoptimized stoichiometry. Perform:

  • Kinetic studies to identify rate-limiting steps.
  • Design of Experiments (DoE) to statistically optimize parameters (e.g., molar ratios, solvent polarity).
  • HPLC-MS tracking of intermediates to isolate bottlenecks .

Q. What is the mechanistic basis for its biological activity in enzyme inhibition assays?

The bromine atom and quinoline core facilitate π-π stacking and halogen bonding with enzyme active sites. For example, in kinase inhibition assays, the compound’s planar structure competes with ATP for binding pockets. Derivatives with trifluoromethyl groups show enhanced potency due to hydrophobic interactions .

Q. How does the compound’s electronic structure impact its application in materials science?

The electron-withdrawing bromine and electron-donating dioxolane groups create a polarized quinoline system, making it suitable for:

  • Organic semiconductors : Charge transport properties are tunable via substituent modifications.
  • Fluorescent probes : Stokes shifts are influenced by conjugation with the dioxolane ring .

Methodological Resources

  • Synthetic Protocols : Multi-step routes via ethyl 6-(bromomethyl) intermediates (yield: 65–78%) .
  • Analytical Workflows : NMR (600 MHz, CDCl₃) and ESI-MS parameters for structural validation .
  • Safety Protocols : PPE (gloves, goggles) and fume hood use are mandatory due to bromine’s toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.